molecular formula C18H25N3O4S B6570759 3-benzyl-8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-30-4

3-benzyl-8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570759
CAS No.: 1021265-30-4
M. Wt: 379.5 g/mol
InChI Key: AASSIRJRWMZNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small-molecule compound featuring a spirocyclic core structure (1,3,8-triazaspiro[4.5]decane-2,4-dione) with a benzyl group at position 3 and a butane-1-sulfonyl moiety at position 6. The spirocyclic framework confers conformational rigidity, which enhances target binding specificity, while the sulfonyl group may improve solubility and pharmacokinetic properties compared to non-sulfonylated analogs . Its structural analogs, however, have demonstrated activity in targeting hematopoietic cell functions, HIF prolyl hydroxylases, and neurotransmitter receptors .

Properties

IUPAC Name

3-benzyl-8-butylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-2-3-13-26(24,25)20-11-9-18(10-12-20)16(22)21(17(23)19-18)14-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASSIRJRWMZNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzyl group: This is achieved through a nucleophilic substitution reaction where a benzyl halide reacts with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-benzyl-8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is versatile, with modifications at positions 3 and 8 significantly altering pharmacological profiles. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Position 3) Substituents (Position 8) Key Properties/Activities References
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - Benzyl • Intermediate in synthesis of bioactive compounds
• Molecular weight: 259.31 g/mol
RS102221 - 5-Oxopentyl with trifluoromethyl sulfonamide • 5-HT2C receptor antagonist
• Used in neuropsychopharmacology studies (e.g., cocaine addiction)
WASp-targeting SMC #13 4-Methoxybenzyl 2,3-Dihydro-1H-inden-2-yl • Binds and degrades WASp in malignant hematopoietic cells
• Inhibits cell migration and proliferation
8-(3-Bromo-5-chloropyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 3-Bromo-5-chloropyridin-4-yl • Intermediate for kinase inhibitors
• Synthesized via Bucherer–Berg and Ullmann reactions
3-Benzyl-8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl Butane-1-sulfonyl • Hypothesized enhanced solubility due to sulfonyl group
• Potential PPI modulator (inferred from spirocyclic analogs)
N/A*

Note: *Direct biological data for the target compound are absent in the provided evidence; properties are inferred from structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Bioavailability: The butane-1-sulfonyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., benzyl or aryl groups) in analogs like 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione . Sulfonylated analogs (e.g., RS102221) are frequently used in CNS studies due to their blood-brain barrier permeability . In contrast, halogenated pyridinyl substituents (e.g., 3-bromo-5-chloropyridin-4-yl) enhance binding to enzymatic active sites but may reduce solubility .

Biological Activity Trends :

  • Position 3 Modifications : Benzyl or methoxybenzyl groups (e.g., WASp-targeting SMC #13) are associated with selective protein degradation or receptor antagonism .
  • Position 8 Modifications : Sulfonyl or sulfonamide groups (e.g., RS102221) correlate with receptor antagonism, while aryl/heteroaryl groups (e.g., pyridinyl) are linked to kinase inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 8-benzyl derivatives, involving reductive amination or microwave-assisted coupling (e.g., as seen in compound 84 and 91 synthesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.